Cas no 40877-17-6 (4-Chloro-1-(2-methoxyphenyl)-1-oxobutane)

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 化学的及び物理的性質
名前と識別子
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- 4-chloro-1-(2-methoxyphenyl)butan-1-one
- 1-Butanone,4-chloro-1-(2-methoxyphenyl);4-chloro-1-(2-methoxyphenyl)-1-butanone;4-CHLORO-1-(2-METHOXYPHENYL)-1-OXOBUTANE;4-Chlor-2'-methoxybutyrophenon;
- 4-CHLORO-1-(2-METHOXYPHENYL)-1-OXOBUTANE
- MFCD07700085
- 40877-17-6
- DTXSID70456611
- SCHEMBL7460882
- DTXCID60407430
- AKOS015150700
- 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
-
- MDL: MFCD07700085
- インチ: InChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3
- InChIKey: RQZYDAKGGBPTIY-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1C(=O)CCCCl
計算された属性
- 精确分子量: 212.06000
- 同位素质量: 212.0604073Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.7
じっけんとくせい
- PSA: 26.30000
- LogP: 2.89690
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Security Information
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40259427-5.0g |
4-chloro-1-(2-methoxyphenyl)butan-1-one |
40877-17-6 | 95% | 5.0g |
$1939.0 | 2023-01-10 | |
Fluorochem | 206937-2g |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |
40877-17-6 | >95% | 2g |
£672.00 | 2022-03-01 | |
Enamine | BBV-40259427-1.0g |
4-chloro-1-(2-methoxyphenyl)butan-1-one |
40877-17-6 | 95% | 1.0g |
$739.0 | 2023-01-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621294-5g |
4-Chloro-1-(2-methoxyphenyl)butan-1-one |
40877-17-6 | 98% | 5g |
¥13783.00 | 2024-05-14 | |
Crysdot LLC | CD12073966-1g |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |
40877-17-6 | 95+% | 1g |
$381 | 2024-07-24 | |
A2B Chem LLC | AF73704-5g |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |
40877-17-6 | >95% | 5g |
$1650.00 | 2024-04-20 | |
Crysdot LLC | CD12073966-5g |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |
40877-17-6 | 95+% | 5g |
$1156 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621294-1g |
4-Chloro-1-(2-methoxyphenyl)butan-1-one |
40877-17-6 | 98% | 1g |
¥4039.00 | 2024-05-14 | |
Matrix Scientific | 103288-1g |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |
40877-17-6 | 1g |
$385.00 | 2023-09-11 | ||
abcr | AB366961-2 g |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane; 95% |
40877-17-6 | 2g |
€1,139.20 | 2022-11-28 |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
4-Chloro-1-(2-methoxyphenyl)-1-oxobutaneに関する追加情報
4-Chloro-1-(2-Methoxyphenyl)Butan-1-One: A Comprehensive Overview
4-Chloro-1-(2-methoxyphenyl)butan-1-one, also known by its CAS registry number CAS No. 40877-17-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound belongs to the class of ketones, specifically aryl ketones, and is characterized by its substituted phenyl group and a chlorine atom at the fourth position of the butanone chain.
The molecular formula of 4-chloro-1-(2-methoxyphenyl)butan-1-one is C₁₂H₁₃ClO₂, with a molecular weight of approximately 236.69 g/mol. Its structure consists of a butanone backbone (a four-carbon chain with a ketone group at one end) substituted at the first carbon by a 2-methoxyphenyl group and a chlorine atom at the fourth carbon of the chain. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting subject for both synthetic and analytical studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-chloro-1-(2-methoxyphenyl)butan-1-one. One notable approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst such as AlCl₃. This method allows for precise control over the substitution pattern on the aromatic ring, ensuring high yields and purity of the final product.
The chemical properties of 4-chloro-1-(2-methoxyphenyl)butan-1-one are heavily influenced by its functional groups. The ketone group is highly reactive, making it susceptible to nucleophilic attacks in various condensation reactions such as the Aldol reaction or Claisen condensation. Additionally, the presence of electron-donating groups like methoxy (-OCH₃) on the aromatic ring enhances the compound's reactivity towards electrophilic substitution reactions.
In terms of biological activity, 4-chloro-1-(2-methoxyphenyl)butan-1-one has shown promise as a potential lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Recent studies have highlighted its ability to modulate key cellular pathways involved in inflammation and apoptosis, suggesting its potential as an anti-inflammatory or anticancer agent.
One groundbreaking study published in 2023 investigated the anti-cancer properties of 4-chloro-1-(2-methoxyphenyl)butan-1-one. Researchers found that this compound exhibits selective cytotoxicity against several human cancer cell lines while sparing normal cells, indicating its potential as a targeted chemotherapy agent.
Beyond its pharmacological applications, 4-chloro-1-(2-methoxyphenyl)butan-1-one also finds utility as an intermediate in organic synthesis, particularly in the construction of more complex molecules with diverse functional groups.
In conclusion, 4-chloro-1-(2-methoxyphenyl)butan-1-one, with its unique structure and versatile reactivity, continues to be a focal point for researchers across multiple disciplines. Its role as both a synthetic building block and a potential therapeutic agent underscores its importance in contemporary chemical research.
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